4-メトキシフェニルアミノ)チアゾール-4-カルボン酸臭化水素酸塩

説明

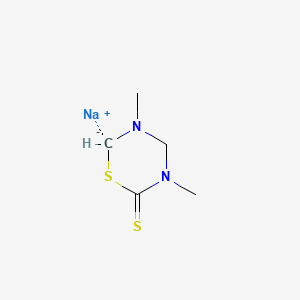

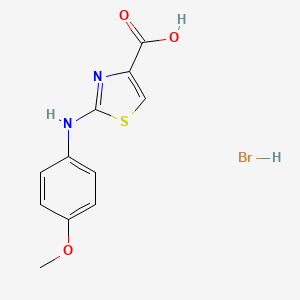

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.

科学的研究の応用

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

作用機序

Target of Action

The primary targets of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide are likely to be bacterial and fungal cells . The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited antifungal potential against Candida glabrata and Candida albicans .

Mode of Action

The compound interacts with its targets by binding to the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The affected pathway is the peptidoglycan biosynthesis pathway. Peptidoglycan is essential for bacterial cell wall integrity. By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the synthesis of peptidoglycan, leading to the weakening of the bacterial cell wall and eventually cell death .

Result of Action

The compound’s action results in the death of bacterial and fungal cells. It exhibits significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also shows antifungal potential against Candida glabrata and Candida albicans .

生化学分析

Biochemical Properties

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . Additionally, this compound can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects . The interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide on cells are diverse. It has been observed to induce apoptosis in cancer cells by activating caspase pathways . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to rapidly dividing cells .

Molecular Mechanism

At the molecular level, 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often facilitated by the thiazole ring, which interacts with amino acid residues in the enzyme’s active site. Additionally, the compound can induce conformational changes in proteins, leading to their inactivation . These interactions result in the inhibition of enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several days . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its stability can be affected by factors such as pH and temperature, which may influence its efficacy over time .

Dosage Effects in Animal Models

The effects of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects.

Metabolic Pathways

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced ATP production .

Transport and Distribution

Within cells, 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is transported by specific transporters, such as organic anion transporters . It is distributed throughout various tissues, with higher concentrations observed in the liver and kidneys . The compound can also bind to plasma proteins, which facilitates its transport in the bloodstream .

Subcellular Localization

The subcellular localization of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is primarily in the cytoplasm and nucleus . It can enter the nucleus and interact with DNA, leading to changes in gene expression . Additionally, the compound can localize to mitochondria, where it affects mitochondrial function and induces apoptosis . Post-translational modifications, such as phosphorylation, may influence its localization and activity within cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide typically involves the reaction of 4-methoxyaniline with thiazole-4-carboxylic acid under specific conditions. The process may include the use of solvents like ethanol or methanol and catalysts such as iodine or potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

化学反応の分析

Types of Reactions: 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

類似化合物との比較

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug that also contains a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring.

Uniqueness: 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

特性

IUPAC Name |

2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S.BrH/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZREMLIKQFURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640027 | |

| Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134600-62-6 | |

| Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

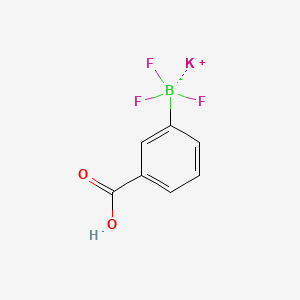

![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)